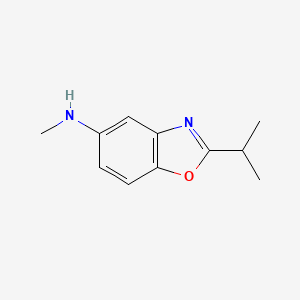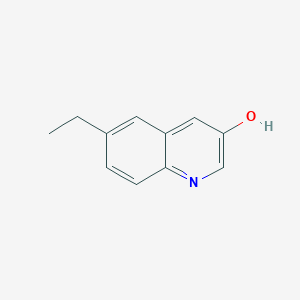
4,4-Dimethylpentane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpentane-2-sulfonamide is an organic compound characterized by the presence of a sulfonamide functional group attached to a branched alkane chain. This compound is part of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 4,4-Dimethylpentane-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. This method is effective due to the nucleophilic attack by the amine on the sulfonyl chloride, resulting in the formation of the sulfonamide bond . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields . Another approach includes the oxidative conversion of thiol derivatives to sulfonyl chlorides, followed by reaction with amines .
Chemical Reactions Analysis
4,4-Dimethylpentane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides
Scientific Research Applications
4,4-Dimethylpentane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, which is essential for DNA production . This inhibition occurs through competitive antagonism with p-aminobenzoic acid, a precursor in the folic acid synthesis pathway . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4,4-Dimethylpentane-2-sulfonamide can be compared with other sulfonamides, such as:
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
Sulfanilamide: A widely used sulfonamide in medicinal chemistry.
Sulfamethoxazole: An antibiotic sulfonamide used to treat bacterial infections. The uniqueness of this compound lies in its branched alkane structure, which may confer distinct chemical and biological properties compared to linear sulfonamides.
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
4,4-dimethylpentane-2-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(11(8,9)10)5-7(2,3)4/h6H,5H2,1-4H3,(H2,8,9,10) |
InChI Key |
LDHCCUWFQNWIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)
![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)
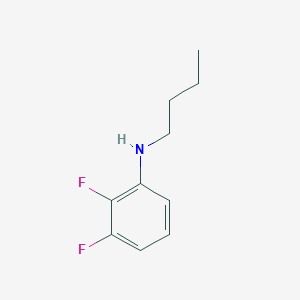
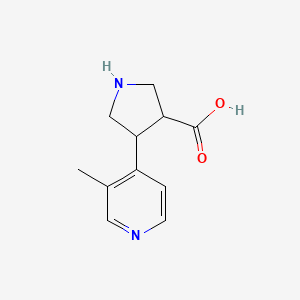
![3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13248902.png)
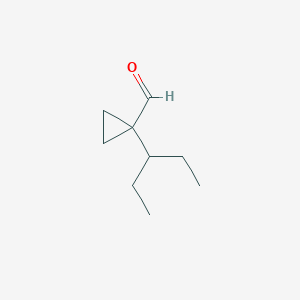
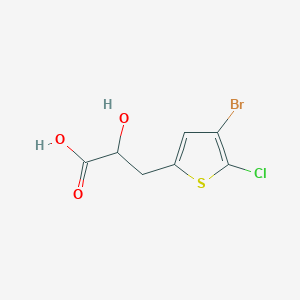
![(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13248916.png)
![3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13248919.png)
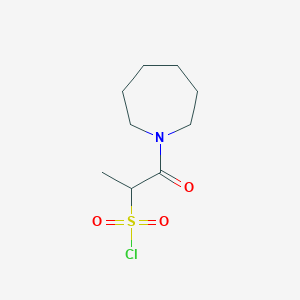
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13248945.png)
